physicochemical properties of 8-Chloroimidazo[1,2-A]pyrazine-2-carboxylic acid
physicochemical properties of 8-Chloroimidazo[1,2-A]pyrazine-2-carboxylic acid
Physicochemical Profiling and Synthetic Utility of 8-Chloroimidazo[1,2-a]pyrazine-2-carboxylic Acid: A Technical Guide for Drug Discovery
Executive Summary
As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter chemical building blocks that require precise handling to unlock their full synthetic potential. 8-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS: 1196146-07-2) is one such privileged scaffold[1]. The imidazo[1,2-a]pyrazine core is highly valued in medicinal chemistry for its ability to mimic purine structures, making it a cornerstone in the design of kinase inhibitors and CNS-active therapeutics.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and field-proven experimental workflows. By understanding the electronic landscape of this molecule, researchers can rationally design orthogonal functionalization strategies without falling victim to common synthetic pitfalls.
Physicochemical Properties & Structural Analysis
To effectively formulate and react this compound, we must first establish its baseline physicochemical parameters. The data below synthesizes empirical vendor specifications with calculated structural insights.
Table 1: Core Physicochemical Parameters
| Parameter | Value / Description | Causality / Implication |
| CAS Number | 1196146-07-2 | Unique identifier for procurement and database tracking[1]. |
| Molecular Formula | C₇H₄ClN₃O₂ | Indicates a highly nitrogen-dense, halogenated framework. |
| Molecular Weight | 197.58 g/mol | Low molecular weight ensures downstream derivatives remain within Lipinski's Rule of 5. |
| Physical Form | Off-white solid | Typical for heteroaromatic carboxylic acids; color shifts may indicate oxidation. |
| Storage Temperature | 0–8 °C (Refrigerator) | Prevents slow decarboxylation or ambient degradation over long-term storage[2]. |
| Purity Standard | ≥97% (LC-MS/NMR) | Essential baseline to prevent side-reactions from trace pyrazine impurities. |
Electronic Landscape & Causality: The imidazo[1,2-a]pyrazine ring is inherently electron-deficient. The presence of the highly electronegative chlorine atom at the C8 position further drains electron density from the pyrazine ring. This creates a highly electrophilic center at C8, perfectly primed for Nucleophilic Aromatic Substitution (SNAr). Conversely, the C2 carboxylic acid provides a handle for aqueous solubility in basic media but requires strong activation for amide coupling due to the electron-withdrawing nature of the fused bicyclic system.
Experimental Workflows: Self-Validating Protocols
A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure data integrity during the handling of 8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid.
Protocol 1: LC-MS Purity Assessment & Identity Confirmation
Before initiating any multi-step synthesis, the purity and identity of the starting material must be verified[1].
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Step 1: Sample Preparation. Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol/Water (1:1 v/v).
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Causality: Methanol ensures rapid solvation of the organic core, while the aqueous component prevents sample precipitation upon injection into the reverse-phase mobile stream.
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Step 2: Chromatographic Separation. Utilize a C18 column (50 x 2.1 mm, 1.8 µm) maintained at 40 °C. Run a gradient of 5% to 95% Mobile Phase B over 5 minutes (Mobile Phase A: 0.1% Formic acid in Water; Mobile Phase B: 0.1% Formic acid in Acetonitrile).
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Causality: Formic acid is critical here; it ensures protonation of the pyrazine nitrogens, facilitating sharp peak shapes and robust positive-ion electrospray ionization (ESI+).
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Step 3: Self-Validation (The Isotope Check). Run a solvent blank immediately prior to the sample to rule out column carryover. Upon analyzing the mass spectrum, verify the presence of the characteristic chlorine isotope pattern. You must observe an
peak at m/z 198.0 and a secondary peak at m/z 200.0 in an approximate 3:1 ratio. If this isotopic signature is absent, the identity of the compound is compromised.
Protocol 2: Thermodynamic Aqueous Solubility Profiling
Understanding solubility is critical for both biological assay design and selecting appropriate reaction solvents.
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Step 1: Saturation. Add an excess of the solid compound (~10 mg) to 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4) in a sealed glass vial.
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Step 2: Equilibration. Agitate the suspension on an orbital shaker at 300 rpm and 25 °C for exactly 24 hours.
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Causality: A strict 24-hour window is required to measure thermodynamic solubility. Shorter durations only measure kinetic dissolution, which can yield artificially high results due to transient supersaturation.
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Step 3: Phase Separation & Self-Validation. Centrifuge the vial at 10,000 x g for 15 minutes.
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Trustworthiness Check: Visually confirm the presence of a solid pellet at the bottom of the tube. If no pellet is present, the solution is not saturated, and the experiment must be repeated with more starting mass.
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Step 4: Quantification. Carefully extract the supernatant and quantify the dissolved compound via HPLC-UV (254 nm) against a known calibration curve.
Reactivity Vectors and Synthetic Integration
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Vector 1: C2 Carboxylic Acid (Amide Coupling). Because the core is electron-deficient, standard coupling agents like EDC/HOBt often result in sluggish kinetics. I strongly recommend using HATU combined with a non-nucleophilic base like DIPEA in DMF. This rapidly forms the highly reactive 7-aza-HOBt ester, driving the amide coupling to completion even with sterically hindered amines.
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Vector 2: C8 Chlorine (SNAr / Cross-Coupling). The C8 position is highly activated by the adjacent N7 and N1 nitrogens. This allows for nucleophilic displacement (SNAr) with primary and secondary amines under surprisingly mild conditions (often just 40–60 °C in NMP) without the need for palladium catalysis.
Mechanistic Visualization
The following diagram illustrates the orthogonal synthetic pathways available for this scaffold, highlighting how a single building block can be divergently modified to generate diverse chemical libraries.
Orthogonal synthetic pathways for 8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid functionalization.
